molecular formula C10H9ClF3N B6217141 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2758004-85-0

2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6217141
CAS No.: 2758004-85-0
M. Wt: 235.6
InChI Key:
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Description

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl-substituted cyclobutyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a cyclobutyl derivative containing a trifluoromethyl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.

Scientific Research Applications

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets. The chloro group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a chloro group and a trifluoromethyl-substituted cyclobutyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves the reaction of 2-chloro-6-bromopyridine with 1-(trifluoromethyl)cyclobutene in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-chloro-6-bromopyridine", "1-(trifluoromethyl)cyclobutene", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-bromopyridine and 1-(trifluoromethyl)cyclobutene in a suitable solvent such as dichloromethane.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: After completion of the reaction, cool the mixture and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as a mixture of hexane and ethyl acetate." ] }

CAS No.

2758004-85-0

Molecular Formula

C10H9ClF3N

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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